2-(5-methyl-1H-pyrazol-3-yl)acetic acid 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1024606-13-0
VCID: VC6279123
InChI: InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)
SMILES: CC1=CC(=NN1)CC(=O)O
Molecular Formula: C6H8N2O2
Molecular Weight: 140.142

2-(5-methyl-1H-pyrazol-3-yl)acetic acid

CAS No.: 1024606-13-0

Cat. No.: VC6279123

Molecular Formula: C6H8N2O2

Molecular Weight: 140.142

* For research use only. Not for human or veterinary use.

2-(5-methyl-1H-pyrazol-3-yl)acetic acid - 1024606-13-0

Specification

CAS No. 1024606-13-0
Molecular Formula C6H8N2O2
Molecular Weight 140.142
IUPAC Name 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
Standard InChI InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)
Standard InChI Key XSRSEEZCZRABDP-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—modified by a methyl group at the 5-position and an acetic acid side chain at the 3-position (Figure 1). The IUPAC name, 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, reflects this substitution pattern .

Key Structural Data:

  • Molecular Formula: C₆H₈N₂O₂

  • SMILES: CC1=CC(=NN1)CC(=O)O

  • InChIKey: XSRSEEZCZRABDP-UHFFFAOYSA-N

The planar pyrazole ring facilitates π-π interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry analyses, have been computationally predicted for various adducts (Table 1) .

Table 1: Predicted Collision Cross-Sections (Ų) for Adducts of 2-(5-Methyl-1H-pyrazol-3-yl)acetic Acid

Adductm/zPredicted CCS
[M+H]⁺141.06586128.4
[M+Na]⁺163.04780138.4
[M-H]⁻139.05130126.6

These values aid in metabolite identification and structural elucidation in analytical workflows.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

While no direct synthesis protocol for this compound is documented, analogous pyrazole-acetic acid derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Cyclocondensation: Reacting a β-keto ester (e.g., ethyl acetoacetate) with methyl hydrazine to form the pyrazole ring.

  • Hydrolysis: Saponification of the ester group to yield the carboxylic acid .

For example, in the synthesis of the structurally related 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, methyl hydrazine reacts with ethyl trifluoroacetoacetate in aqueous acetic acid under controlled temperatures (50–140°C), achieving high selectivity and yield . Adapting this method, substituting ethyl trifluoroacetoacetate with a methyl-substituted β-keto ester could yield the target compound.

Catalytic and Solvent Considerations

The patent WO2017084995A1 highlights the role of Brønsted acids (e.g., sulfuric acid, trifluoroacetic acid) in enhancing reaction selectivity during pyrazole formation . For instance, using 0.1 equivalents of trifluoroacetic acid improved product purity to 99.7% in a model reaction . Solvent systems are typically aqueous, minimizing organic solvent use and simplifying purification.

Physicochemical and Spectroscopic Profiles

Acid-Base Behavior

The carboxylic acid group confers a predicted pKa of ~4.7, enabling ionization at physiological pH. This property is critical for bioavailability in pharmaceutical contexts.

Spectral Signatures

  • IR Spectroscopy: Expected peaks include ν(O-H) at ~2500–3000 cm⁻¹ (carboxylic acid), ν(C=O) at ~1700 cm⁻¹, and aromatic C-H stretches at ~3100 cm⁻¹.

  • NMR: The pyrazole ring protons typically resonate between δ 6.0–7.5 ppm (¹H), with methyl groups appearing near δ 2.5 ppm.

Research Gaps and Future Directions

Unexplored Biological Activities

Despite the ubiquity of pyrazoles in drug discovery, the biological activity of this specific derivative remains uncharacterized. Prioritized studies could include:

  • Antimicrobial Assays: Testing against Gram-positive and Gram-negative pathogens.

  • Enzyme Inhibition Screens: Targeting cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).

Synthetic Methodology Development

Exploring catalysts (e.g., zeolites, ionic liquids) could enhance reaction efficiency. Additionally, green chemistry approaches, such as microwave-assisted synthesis, merit investigation.

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